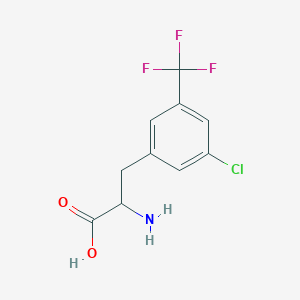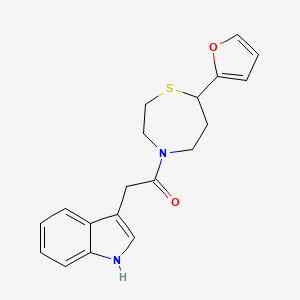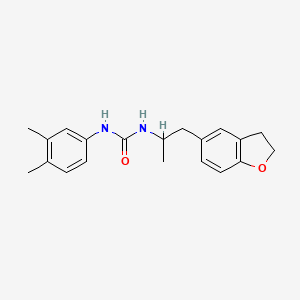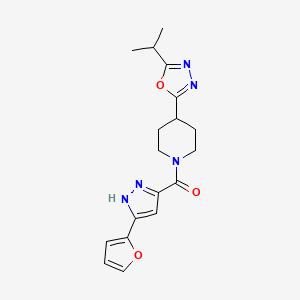![molecular formula C32H35F3N8OS B2794154 N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide CAS No. 2134169-43-8](/img/structure/B2794154.png)
N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MI-3454 ist ein hochpotenter und oral bioverfügbarer Inhibitor der Interaktion zwischen Menin und dem Mixed Lineage Leukemia 1 (MLL1)-Protein. Diese Verbindung hat in präklinischen Modellen der Leukämie, insbesondere bei solchen mit MLL1-Translokationen oder Nukleophosmin 1 (NPM1)-Mutationen, eine signifikante Wirksamkeit gezeigt .
Herstellungsmethoden
Die Synthese von MI-3454 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und die finale Kupplungsreaktion. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und wurden im öffentlichen Bereich nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die ihre hohe Potenz und Selektivität gewährleisten .
Wissenschaftliche Forschungsanwendungen
MI-3454 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es dient als Modellverbindung für die Untersuchung der Inhibition von Protein-Protein-Interaktionen.
Biologie: Es wird verwendet, um die Rolle der Menin-MLL1-Interaktion bei zellulären Prozessen und der Genexpression zu untersuchen.
Medizin: MI-3454 wird als potenzieller therapeutischer Wirkstoff für die Behandlung von akuter myeloischer Leukämie und anderen Krebserkrankungen mit MLL1-Translokationen oder NPM1-Mutationen untersucht
Wirkmechanismus
MI-3454 entfaltet seine Wirkung durch die Hemmung der Interaktion zwischen Menin und dem MLL1-Protein. Diese Hemmung stört die Rekrutierung von MLL1 an Zielgene, was zur Herunterregulierung von Onkogenen wie HOXA9 und MEIS1 führt. Die Verbindung induziert die Differenzierung und Apoptose von Leukämiezellen, wodurch deren Proliferation und Überleben reduziert werden .
Wirkmechanismus
Target of Action
MI-3454, also known as MS-30892, N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide, or HY-136360, is a highly potent and selective inhibitor of the menin-MLL1 interaction . The primary targets of MI-3454 are the proteins menin and mixed lineage leukemia 1 (MLL1) .
Mode of Action
MI-3454 acts by inhibiting the protein-protein interaction between menin and MLL1 . This interaction plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the nucleophosmin 1 (NPM1) gene . By blocking this interaction, MI-3454 can inhibit the proliferation of leukemic cells and induce their differentiation .
Biochemical Pathways
The inhibition of the menin-MLL1 interaction by MI-3454 leads to the downregulation of key genes involved in leukemogenesis . These include the HOXA9 and MEIS1 genes, which are known to play crucial roles in the development of leukemia .
Result of Action
The result of MI-3454’s action is the profound inhibition of proliferation and the induction of differentiation in acute leukemia cells and primary patient samples with MLL1 translocations or NPM1 mutations . In mouse models of MLL1-rearranged or NPM1-mutated leukemia, MI-3454 has been shown to induce complete remission or regression of leukemia .
Action Environment
Biochemische Analyse
Biochemical Properties
MI-3454 has high inhibitory activity, achieving an IC50 value of 0.51 nM . It blocks the interaction between menin and the entire MLL binding fragment . It has shown significant activity and targeting in MLL leukemia cells . The compound interacts with the menin-MLL1 protein complex, which plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the nucleophosmin 1 (NPM1) gene .
Cellular Effects
MI-3454 profoundly inhibits proliferation and induces differentiation in acute leukemia cells and primary patient samples with MLL1 translocations or NPM1 mutations . It has been observed to have a profound effect on cell growth, colony formation, and differentiation in patient samples with NUP98 translocations .
Molecular Mechanism
MI-3454 exerts its effects at the molecular level by inhibiting the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1) protein . This interaction is critical in acute leukemias with translocations of the MLL1 gene or with mutations in the NPM1 gene . By inhibiting this interaction, MI-3454 can induce complete remission or regression of leukemia in mouse models of MLL1-rearranged or NPM1-mutated leukemia .
Temporal Effects in Laboratory Settings
In laboratory settings, MI-3454 has been observed to induce complete remission or regression of leukemia in mouse models of MLL1-rearranged or NPM1-mutated leukemia, including patient-derived xenograft models . This indicates that the effects of MI-3454 are not only immediate but also long-lasting.
Dosage Effects in Animal Models
In animal models, MI-3454 has shown profound activity against two subtypes of leukemia, representing up to 40% of patients . The compound was well tolerated by the mice and didn’t interfere with their ability to make new blood cells .
Metabolic Pathways
It is known that the compound inhibits the menin-MLL1 interaction, which plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the NPM1 gene .
Transport and Distribution
It is known that the compound is orally bioavailable , indicating that it can be absorbed and distributed in the body after oral administration.
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the menin-MLL1 protein complex within the nucleus of the cell, as this is where the menin-MLL1 interaction takes place .
Vorbereitungsmethoden
The synthesis of MI-3454 involves several steps, including the preparation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity .
Analyse Chemischer Reaktionen
MI-3454 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen an der Verbindung, um ihre Aktivität und Stabilität zu verbessern.
Substitutionsreaktionen: Diese Reaktionen beinhalten den Ersatz spezifischer Atome oder Gruppen im Molekül, um seine Bindungsaffinität zum Menin-MLL1-Komplex zu optimieren.
Häufige Reagenzien und Bedingungen: Die Synthese von MI-3454 beinhaltet typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und Reagenzien wie Palladium auf Kohlenstoff, Wasserstoffgas und verschiedenen Schutzgruppen.
Vergleich Mit ähnlichen Verbindungen
MI-3454 ist einzigartig in seiner hohen Potenz und Selektivität für die Menin-MLL1-Interaktion. Ähnliche Verbindungen umfassen:
KO-539 (Ziftomenib): Ein weiterer Menin-MLL1-Inhibitor, der sich derzeit in klinischen Studien zur Behandlung der akuten myeloischen Leukämie befindet.
VTP50469: Ein potenter Menin-MLL1-Inhibitor mit präklinischer Wirksamkeit in Leukämiemodellen.
Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren chemischen Strukturen, pharmakokinetischen Eigenschaften und klinischen Entwicklungsstadien.
Eigenschaften
IUPAC Name |
N-[3-[[2-cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35F3N8OS/c1-19-20(3-4-26-24(19)9-22(12-36)43(26)17-30-14-31(15-30,16-30)38-18-44)13-42-7-5-21(6-8-42)39-27-25-10-23(11-32(33,34)35)45-28(25)41-29(37-2)40-27/h3-4,9-10,18,21H,5-8,11,13-17H2,1-2H3,(H,38,44)(H2,37,39,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFYNGBMAACLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2CC34CC(C3)(C4)NC=O)C#N)CN5CCC(CC5)NC6=C7C=C(SC7=NC(=N6)NC)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35F3N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2794072.png)
![N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2794073.png)
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2794074.png)


![7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2794079.png)
![5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2794080.png)

![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)

![N-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794089.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2794092.png)

